molecular formula C13H18ClF3N2O B12763415 (S)-Mabuterol CAS No. 56707-25-6

(S)-Mabuterol

Cat. No.: B12763415
CAS No.: 56707-25-6
M. Wt: 310.74 g/mol
InChI Key: JSJCTEKTBOKRST-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Mabuterol is a chiral compound known for its pharmacological properties. It is a selective beta-2 adrenergic receptor agonist, primarily used for its bronchodilator effects. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Mabuterol typically involves the asymmetric synthesis of the chiral center. One common method includes the use of chiral catalysts or chiral auxiliaries to ensure the selective formation of the (S)-enantiomer. The reaction conditions often involve controlled temperatures and pH to optimize the yield and purity of the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. The process is designed to be cost-effective and scalable, ensuring high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and purify the enantiomers.

Chemical Reactions Analysis

Types of Reactions: (S)-Mabuterol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the pharmacological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated or deaminated compounds.

Scientific Research Applications

(S)-Mabuterol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of chiral synthesis and enantioselective reactions.

    Biology: Researchers study its effects on beta-2 adrenergic receptors to understand receptor-ligand interactions.

    Medicine: Its bronchodilator properties make it a candidate for developing new treatments for respiratory diseases.

    Industry: this compound is used in the formulation of pharmaceutical products aimed at treating asthma and COPD.

Mechanism of Action

(S)-Mabuterol exerts its effects by selectively binding to beta-2 adrenergic receptors, which are predominantly found in the smooth muscles of the airways. Upon binding, it activates the receptor, leading to the relaxation of bronchial smooth muscles and subsequent bronchodilation. This mechanism involves the activation of adenylate cyclase, increasing cyclic AMP levels, and ultimately resulting in muscle relaxation.

Comparison with Similar Compounds

    Salbutamol: Another beta-2 adrenergic agonist used for bronchodilation.

    Formoterol: Known for its long-acting bronchodilator effects.

    Terbutaline: Used in the management of asthma and other respiratory conditions.

Uniqueness: (S)-Mabuterol is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or ®-enantiomer counterparts. This specificity can lead to improved efficacy and reduced side effects in therapeutic applications.

Properties

CAS No.

56707-25-6

Molecular Formula

C13H18ClF3N2O

Molecular Weight

310.74 g/mol

IUPAC Name

(1S)-1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol

InChI

InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3/t10-/m1/s1

InChI Key

JSJCTEKTBOKRST-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.